molecular formula C18H13N3OS B4438550 3-amino-N-2-naphthylthieno[2,3-b]pyridine-2-carboxamide

3-amino-N-2-naphthylthieno[2,3-b]pyridine-2-carboxamide

Cat. No. B4438550
M. Wt: 319.4 g/mol
InChI Key: KVWLQCKNYOYJDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-amino-N-2-naphthylthieno[2,3-b]pyridine-2-carboxamide is a potent and selective inhibitor of the protein kinase B-Raf, which is involved in the regulation of cell growth and differentiation. This compound has attracted significant attention in the scientific community due to its potential applications in cancer research.

Mechanism of Action

The mechanism of action of 3-amino-N-2-naphthylthieno[2,3-b]pyridine-2-carboxamide involves the inhibition of the B-Raf protein kinase, which is a key regulator of the mitogen-activated protein kinase (MAPK) pathway. This pathway is involved in the regulation of cell growth and differentiation, and its dysregulation has been implicated in the development of various types of cancer.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-amino-N-2-naphthylthieno[2,3-b]pyridine-2-carboxamide include the inhibition of cell proliferation, induction of apoptosis, and suppression of tumor growth. This compound has also been found to modulate the expression of various genes involved in the regulation of cell cycle progression and DNA damage response.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-amino-N-2-naphthylthieno[2,3-b]pyridine-2-carboxamide is its high selectivity for the B-Raf protein kinase, which reduces the risk of off-target effects. However, this compound has some limitations, including its poor solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 3-amino-N-2-naphthylthieno[2,3-b]pyridine-2-carboxamide. One area of interest is the development of more potent and selective inhibitors of the B-Raf protein kinase. Another direction is the investigation of the potential applications of this compound in combination with other cancer treatments, such as immunotherapy. Additionally, further studies are needed to explore the potential use of this compound in the treatment of other diseases, such as inflammatory disorders and neurodegenerative diseases.
In conclusion, 3-amino-N-2-naphthylthieno[2,3-b]pyridine-2-carboxamide is a promising compound with potential applications in cancer research. Its high selectivity for the B-Raf protein kinase and its ability to inhibit cell proliferation and induce apoptosis make it a valuable tool for investigating the mechanisms of cancer development and identifying potential therapeutic targets. Further research is needed to fully understand the potential of this compound and to develop more effective treatments for cancer and other diseases.

Scientific Research Applications

3-amino-N-2-naphthylthieno[2,3-b]pyridine-2-carboxamide has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including melanoma, colorectal, and lung cancer cells. This compound has also been found to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.

properties

IUPAC Name

3-amino-N-naphthalen-2-ylthieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3OS/c19-15-14-6-3-9-20-18(14)23-16(15)17(22)21-13-8-7-11-4-1-2-5-12(11)10-13/h1-10H,19H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVWLQCKNYOYJDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)C3=C(C4=C(S3)N=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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